molecular formula C10H22O3Si B14535651 Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol CAS No. 62621-29-8

Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol

Cat. No.: B14535651
CAS No.: 62621-29-8
M. Wt: 218.36 g/mol
InChI Key: WYZFLDBEYXJCPM-UHFFFAOYSA-N
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Description

Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol is an organosilicon compound that features both acetic acid and silyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol typically involves the reaction of acetic acid with a silylating agent. One common method is the hydrosilylation of an alkyne with a silyl hydride in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Platinum or rhodium complexes

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding silanols or siloxanes

    Reduction: Formation of silyl ethers

    Substitution: Replacement of silyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions include silanols, siloxanes, silyl ethers, and various substituted derivatives.

Scientific Research Applications

Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol has several scientific research applications:

    Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and bioavailability.

    Medicine: Explored for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific products, and enhance the overall reactivity of the compound. The molecular pathways involved include:

    Stabilization of intermediates: The silyl group can stabilize carbocations and radicals, making certain reactions more favorable.

    Facilitation of reactions: The presence of the silyl group can lower the activation energy of certain reactions, leading to higher yields and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another silyl-substituted alkyne with similar reactivity but different steric properties.

    Triethylsilylacetylene: Similar to trimethylsilylacetylene but with bulkier substituents, affecting its reactivity and applications.

    Dimethylphenylsilylacetylene: Features a phenyl group, which can influence the electronic properties and reactivity of the compound.

Uniqueness

Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol is unique due to its combination of acetic acid and silyl functionalities, which allows for versatile reactivity and a wide range of applications. Its specific structure provides a balance between steric hindrance and electronic effects, making it a valuable compound in both academic and industrial research.

Properties

CAS No.

62621-29-8

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol

InChI

InChI=1S/C8H18OSi.C2H4O2/c1-5-10(4,6-2)8(3)7-9;1-2(3)4/h9H,3,5-7H2,1-2,4H3;1H3,(H,3,4)

InChI Key

WYZFLDBEYXJCPM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)C(=C)CO.CC(=O)O

Origin of Product

United States

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